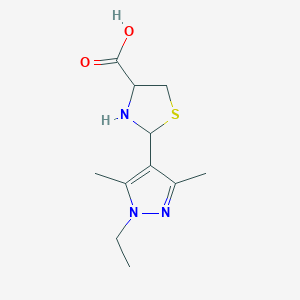

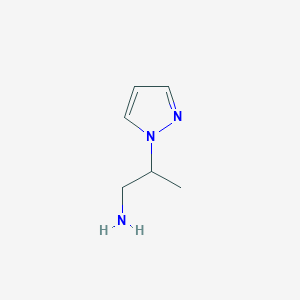

2-(1H-pyrazol-1-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 1172384-23-4 . It has a molecular weight of 125.17 . This compound is in liquid form .

Molecular Structure Analysis

The InChI Code for “2-(1H-pyrazol-1-yl)propan-1-amine” is 1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 .Physical And Chemical Properties Analysis

The compound “2-(1H-pyrazol-1-yl)propan-1-amine” is a liquid . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Chemistry: Rhodium(III)-Catalyzed C–H Functionalization

In the field of organic chemistry, this compound has been used in Rhodium(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Medicinal Chemistry: Pyrazole Scaffold

The pyrazole scaffold, which includes 2-(1H-pyrazol-1-yl)propan-1-amine, has a wide range of applications in medicinal chemistry . It is used as a scaffold in the synthesis of bioactive chemicals .

Drug Discovery: Pyrazole Derivatives

Pyrazole derivatives, including 2-(1H-pyrazol-1-yl)propan-1-amine, are used in drug discovery . They have been found to have numerous pharmacological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry: Pyrazole Compounds

In agrochemistry, pyrazole compounds are used due to their herbicidal properties .

Coordination Chemistry: Pyrazole Ligands

In coordination chemistry, pyrazoles are used as ligands . The nitrogen atoms in the pyrazole ring can coordinate to metal ions, forming complexes with various properties .

Organometallic Chemistry: Pyrazole-Based Complexes

In organometallic chemistry, pyrazole-based complexes are used . These complexes have been studied for their potential applications in catalysis .

Cell Growth Inhibition: Pyrazole Core

The pyrazole core, including 2-(1H-pyrazol-1-yl)propan-1-amine, has been found to favor improved growth inhibition in PC-3 cells .

Parasitology: Treatment of Trypanosoma cruzi

In parasitology, 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have been evaluated in vitro against replicative and infective stages of Trypanosoma cruzi .

Safety and Hazards

The safety information for “2-(1H-pyrazol-1-yl)propan-1-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and ion channels, leading to their diverse therapeutic potential .

Mode of Action

For instance, some bind to their targets and modulate their activity, while others may inhibit or enhance the function of their targets .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .

Propiedades

IUPAC Name |

2-pyrazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZZHLYLVWFBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649476 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

1172384-23-4 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)